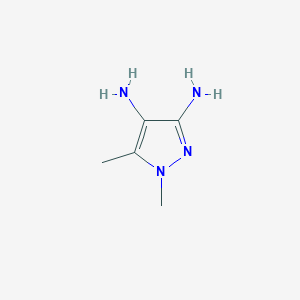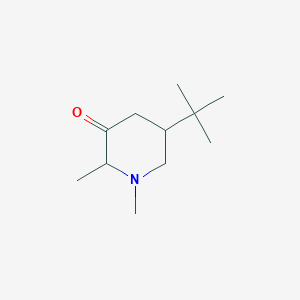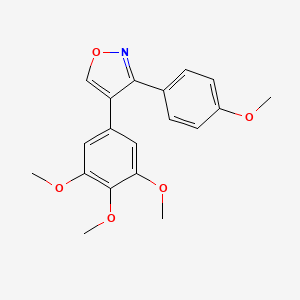![molecular formula C34H32N2O3 B11049971 benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a molecular formula of C34H32N2O3. This compound is known for its intricate structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . The resulting acid reacts with (diphenylmethylene)hydrazine to form 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid. This intermediate undergoes intramolecular cyclization under the action of propionic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions rather than on an industrial scale.
化学反应分析
Types of Reactions
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Industry: While not widely used industrially, its unique structure makes it of interest for the development of new materials and chemical processes.
作用机制
The mechanism of action for BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .
相似化合物的比较
Similar Compounds
N-(DIPHENYLMETHYLENE)-1-PHENYLMETHANAMINE: This compound shares a similar hydrazono group but differs in its overall structure and functional groups.
BENZHYDRYLIDENE-BENZYL-AMINE: Another compound with a similar core structure but different substituents.
Uniqueness
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C34H32N2O3 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
benzyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C34H32N2O3/c1-34(38)22-29(26-16-8-3-9-17-26)31(33(37)39-24-25-14-6-2-7-15-25)30(23-34)35-36-32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29,31,38H,22-24H2,1H3/b35-30+ |
InChI 键 |
GLLPVBBUJQBTSD-WUZYOQQESA-N |
手性 SMILES |
CC1(CC(C(/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
规范 SMILES |
CC1(CC(C(C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide](/img/structure/B11049892.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)

![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049942.png)
![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
